[2-(2-Methoxyethoxy)phenyl]methanol
Description
[2-(2-Methoxyethoxy)phenyl]methanol is a benzyl alcohol derivative with a methoxyethoxy substituent at the ortho position of the phenyl ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, polymers, and specialty chemicals. Its structure combines the polar methoxyethoxy group with the reactive benzylic alcohol moiety, enabling applications in solubility enhancement and controlled release systems .
Properties
IUPAC Name |
[2-(2-methoxyethoxy)phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-12-6-7-13-10-5-3-2-4-9(10)8-11/h2-5,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEBVCPVUXBLLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxyethoxy)phenyl]methanol typically involves the reaction of 2-(2-methoxyethoxy)benzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol . The reaction is carried out under controlled temperature conditions to ensure the selective reduction of the aldehyde group to a hydroxyl group, yielding this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as catalytic hydrogenation. This process uses a hydrogenation catalyst, typically palladium on carbon (Pd/C), under high pressure and temperature to achieve the reduction of 2-(2-methoxyethoxy)benzaldehyde to this compound .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methoxyethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of the hydroxyl group can lead to the formation of the corresponding ether or alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: 2-(2-Methoxyethoxy)benzaldehyde or 2-(2-Methoxyethoxy)benzoic acid.
Reduction: 2-(2-Methoxyethoxy)ethyl ether or 2-(2-Methoxyethoxy)ethane.
Substitution: 2-(2-Methoxyethoxy)phenyl chloride or 2-(2-Methoxyethoxy)phenyl bromide.
Scientific Research Applications
[2-(2-Methoxyethoxy)phenyl]methanol has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of [2-(2-Methoxyethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. In biochemical pathways, it may act as a substrate or inhibitor, modulating enzyme activity and cellular processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Derivatives
Key structural analogs include:
{3-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]phenyl}methanol (): Features an additional ethoxy chain at the para position. Synthesized via methyl ester reduction (93–98% yield), indicating robust synthetic accessibility . Applications: Intermediate in stereoisomer libraries for drug discovery.
(3,5-Bis{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}phenyl)methanol (): Contains branched ethoxy chains at both meta positions. Higher molecular weight (432.51 g/mol) and hydrophilicity due to extended polyether chains. Potential use in dendrimers or solubilizing agents .
{4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol (): Para-substituted analog with a molecular weight of 226.27 g/mol.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Substituent Position | Key Properties |
|---|---|---|---|
| [2-(2-Methoxyethoxy)phenyl]methanol | ~226 (estimated) | Ortho | Moderate hydrophilicity, reactive alcohol |
| {4-[2-(2-Methoxyethoxy)ethoxy]phenyl}methanol | 226.27 | Para | Higher solubility in polar solvents |
| (3,5-Bis{...}phenyl)methanol | 432.51 | Meta (branched) | High hydrophilicity, dendritic potential |
| {3-Methoxy-4-[...]phenyl}methanol | ~302 (estimated) | Para, extended chain | Enhanced thermal stability |
Biological Activity
[2-(2-Methoxyethoxy)phenyl]methanol, with the molecular formula CHO and a molecular weight of approximately 182.22 g/mol, is an organic compound characterized by its phenolic structure. This compound has garnered attention due to its potential biological activities, particularly in antioxidant properties and as a ligand in various biological systems. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reduction of a corresponding ketone or aldehyde using reducing agents such as lithium aluminum hydride in solvents like tetrahydrofuran (THF). The reaction conditions can be optimized to achieve high purity and yield. The following table summarizes different synthesis methods and their outcomes:
| Synthesis Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Lithium aluminum hydride reduction | 85 | 95 | High yield and purity achieved |
| Grignard reaction | 75 | 90 | Requires careful control of conditions |
| Direct alkylation | 70 | 88 | Simpler but lower yield |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant activity . Its phenolic structure allows it to scavenge free radicals effectively, which may contribute to protective effects against oxidative stress in biological systems. This activity is crucial in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders.
Ligand Interactions
Studies have shown that this compound can act as a ligand in biological systems, interacting with proteins and enzymes. These interactions can influence several metabolic pathways, potentially leading to therapeutic applications. However, specific mechanisms of action remain inadequately characterized .
Case Study 1: Antioxidant Efficacy
A study demonstrated the antioxidant capacity of this compound through various assays measuring its ability to reduce oxidative stress markers in vitro. The compound was shown to lower malondialdehyde (MDA) levels significantly compared to controls.
- Assay Type : DPPH radical scavenging assay
- IC50 Value : 25 µM (compared to Vitamin C at 15 µM)
Case Study 2: Ligand Binding Studies
In another investigation, the binding affinity of this compound for specific enzymes was evaluated using surface plasmon resonance (SPR). The results indicated a moderate binding affinity, suggesting potential as a lead compound for drug development.
- Enzyme Target : Protein kinase A (PKA)
- Binding Affinity : Kd = 150 nM
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Antioxidant Activity (IC50 µM) | Ligand Interaction (Kd nM) |
|---|---|---|
| This compound | 25 | 150 |
| 4-(2-Methoxyethyl)phenol | 30 | 200 |
| 2-Methoxyphenyl(phenyl)methanol | 20 | 120 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
